molecular formula C4H5ClN2 B1590106 4-chloro-1-methyl-1H-pyrazole CAS No. 35852-81-4

4-chloro-1-methyl-1H-pyrazole

Cat. No. B1590106
CAS RN: 35852-81-4
M. Wt: 116.55 g/mol
InChI Key: PGNUBDXGTOZIHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-methyl-1H-pyrazole (4-CMP) is a heterocyclic aromatic compound with a five-membered ring structure composed of one nitrogen atom and four carbon atoms. It is a colorless solid that is insoluble in water but soluble in organic solvents. 4-CMP is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of pyrazole-containing compounds, which are used as pharmaceuticals and agrochemicals.

Scientific Research Applications

Synthesis and Structural Analysis

4-Chloro-1-methyl-1H-pyrazole derivatives are extensively studied for their synthesis and structural properties. For instance, a study by Channar et al. (2019) focused on the synthesis and conformational studies of a pyrazole derivative, highlighting its molecular and crystal structure determined by X-ray diffraction (Channar et al., 2019). Additionally, Xu and Shi (2011) synthesized a pyrazole derivative, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, and determined its crystal structure (Xu & Shi, 2011).

Applications in Polymerization

Pyrazole-based compounds have been utilized in the field of polymerization. Gardiner et al. (2017) reported that 4-halogeno-3,5-dimethyl-1H-pyrazole-1-carbodithioates, which are closely related to 4-chloro-1-methyl-1H-pyrazole, serve as versatile reversible addition fragmentation chain transfer agents in radical polymerization (Gardiner et al., 2017).

Antiviral and Antibacterial Properties

Some pyrazole derivatives have shown potential in antiviral and antibacterial applications. For example, Lv et al. (2017) discovered novel pyrazole Schiff base derivatives that exhibited significant anti-tobacco mosaic virus (TMV) activities (Lv et al., 2017). Furthermore, Chopde et al. (2012) synthesized azetidinone derivatives of pyrazole and evaluated their antibacterial activities, demonstrating promising results against certain bacterial strains (Chopde et al., 2012).

Anticancer Potential

The anticancer properties of pyrazole derivatives are also being explored. Sindhu Jose (2017) investigated the synthesis and evaluation of oxa-triazacyclopenta derivatives of pyrazole for their anticancer properties, indicating potential effectiveness against cancer cells (Sindhu Jose, 2017).

properties

IUPAC Name

4-chloro-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2/c1-7-3-4(5)2-6-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNUBDXGTOZIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20551120
Record name 4-Chloro-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-methyl-1H-pyrazole

CAS RN

35852-81-4
Record name 4-Chloro-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-1-methyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-chloro-1-methyl-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-chloro-1-methyl-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-chloro-1-methyl-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-chloro-1-methyl-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-chloro-1-methyl-1H-pyrazole

Citations

For This Compound
24
Citations
TG Le, A Kundu, A Ghoshal, NH Nguyen… - Journal of medicinal …, 2019 - ACS Publications
A phenotypic screen of two different libraries of small molecules against the motility and development of the parasitic nematode Haemonchus contortus led to the identification of two 1-…
Number of citations: 20 pubs.acs.org
TG Le, A Kundu, A Ghoshal, NH Nguyen… - Journal of medicinal …, 2018 - ACS Publications
A phenotypic screen of a diverse library of small molecules for inhibition of the development of larvae of the parasitic nematode Haemonchus contortus led to the identification of a 1-…
Number of citations: 29 pubs.acs.org
BV Lyalin, VL Sigacheva, VA Kokorekin, VA Petrosyan - Arkivoc, 2017 - arkat-usa.org
… mole NaOCl per mole of aminopyrazole 1, was found to contain (Scheme 1) 1,2bis(1-methyl-1H-pyrazol-3-yl)diazene (1a) in only 3% yield and 3-amino-4-chloro-1-methyl-1H-pyrazole (…
Number of citations: 8 www.arkat-usa.org
S Srivastava, B Singh Choudhary, P Mehta… - Journal of …, 2019 - Taylor & Francis
… Moreover, two molecules ethyl 2-(2-((4-chloro-1-methyl-1H-pyrazole-3-carbonyl) oxy)acetamido) benzo[1]thiazole-6-carboxylate and 1,6,7-trimethyl-8-((tetrahydrofuran-2-yl) methyl)-1H-…
Number of citations: 3 www.tandfonline.com
Y Xiong, BR Teegarden, JSK Choi… - Journal of medicinal …, 2010 - ACS Publications
Serotonin, which is stored in platelets and is released during thrombosis, activates platelets via the 5-HT 2A receptor. 5-HT 2A receptor inverse agonists thus represent a potential new …
Number of citations: 16 pubs.acs.org
Y Wang, S Kou, J Huo, S Sun, Y Wang… - Journal of Agricultural …, 2022 - ACS Publications
… -based antifungal activity structure, the novel lead scaffold was rationally designed at first by replacing 2,4-dichlorobenzene-based imidazole with 4-chloro-1-methyl-1H-pyrazole-5-yl …
Number of citations: 4 pubs.acs.org
SJ Han, HT Kim, JM Joo - The Journal of Organic Chemistry, 2016 - ACS Publications
We have developed inter- and intramolecular C–H alkenylation reactions of pyrazoles. The catalyst, derived from Pd(OAc) 2 and pyridine, enabled the oxidative alkenylation of …
Number of citations: 45 pubs.acs.org
S Bae, HL Jang, H Jung, JM Joo - The Journal of Organic …, 2015 - ACS Publications
We describe a general approach for the synthesis of allylated and benzylated pyrazoles. An electron-withdrawing substituent, such as nitro, chloro, and ester groups, at C4 renders the …
Number of citations: 41 pubs.acs.org
TG Le, A Kundu, A Ghoshal, NH Nguyen… - Journal of medicinal …, 2018 - ACS Publications
Recently, we have discovered that the registered pesticide, tolfenpyrad, unexpectedly and potently inhibits the development of the L4 larval stage of the parasitic nematode …
Number of citations: 18 pubs.acs.org
Y Xiong, B Ullman, JSK Choi, M Cherrier… - Journal of medicinal …, 2010 - ACS Publications
Recent developments in sleep research suggest that antagonism of the serotonin 5-HT 2A receptor may improve sleep maintenance insomnia. We herein report the discovery of a …
Number of citations: 9 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.